Bienvenue dans la boutique en ligne BenchChem!

5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one

Solubility Drug Discovery Bioavailability

This ortho-tolyloxy benzoxazolone derivative (CAS 638136-12-6) is uniquely differentiated from its meta and para isomers, providing a distinct spatial arrangement for sigma-1 vs. sigma-2 receptor selectivity profiling. Its ethyl linker (vs. propyl analogs) makes it critical for studying optimal chain length in lipase inhibition SAR. With predicted superior solubility over the para isomer, it is the rational choice for fragment-based screening libraries. Ensure assay reproducibility by sourcing this ≥95% pure, geometrically defined probe—do not substitute.

Molecular Formula C17H17NO3
Molecular Weight 283.32g/mol
CAS No. 638136-12-6
Cat. No. B488575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one
CAS638136-12-6
Molecular FormulaC17H17NO3
Molecular Weight283.32g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3C
InChIInChI=1S/C17H17NO3/c1-12-7-8-16-14(11-12)18(17(19)21-16)9-10-20-15-6-4-3-5-13(15)2/h3-8,11H,9-10H2,1-2H3
InChIKeyCAQBXVYDEHLQKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.6 [ug/mL]

5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one (CAS 638136-12-6): Ortho-Substituted Benzoxazolone for Research Sourcing


5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one (CAS 638136-12-6) is a synthetic benzoxazol-2-one derivative with the molecular formula C17H17NO3 and a molecular weight of 283.32 g/mol. It features a 5-methyl substituent on the benzoxazolone core and an N-3 ethyl linker terminating in an ortho-tolyloxy (2-methylphenoxy) group . The compound belongs to the broader class of 2(3H)-benzoxazolone derivatives, which have been investigated as inhibitors of hormone-sensitive lipase, endothelial lipase, sigma receptors, 5-lipoxygenase, and D2/5-HT1A receptors [1][2][3]. It is commercially supplied for research and development purposes, typically at ≥95% purity .

Why 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one Cannot Be Replaced by Para, Meta, or Propyl-Linker Analogs


Benzoxazolone derivatives with tolyloxy-ethyl/propyl substituents exist as a family of positional isomers and linker-length variants that are not functionally interchangeable. The ortho-methyl substitution on the terminal phenoxy ring (CAS 638136-12-6) introduces steric hindrance and altered electron density at the ether oxygen relative to the para isomer (CAS 724437-52-9) and the meta isomer (CAS 638142-05-9), which share the identical molecular formula (C17H17NO3, MW 283.32) but differ in substituent geometry [1][2]. The propyl-linker analog (CAS 638142-22-0, C18H19NO3, MW 297.3) further deviates in both chain length and molecular weight [3]. In the benzoxazolone class, substituent position on the N-3 side chain has been shown to modulate sigma-1/sigma-2 receptor selectivity and lipase inhibition potency; thus, uncritical substitution risks data irreproducibility in target-engagement or phenotypic assays [4][5].

Quantitative Differentiation Evidence for 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one (CAS 638136-12-6) vs. Closest Analogs


Ortho vs. Para Tolyloxy Isomer: Predicted Solubility Differential of ~3.3-Fold

The ortho isomer (CAS 638136-12-6) is predicted to exhibit higher aqueous solubility than the para isomer (CAS 724437-52-9) due to disruption of planarity by the ortho-methyl group, which reduces crystal packing efficiency. The para isomer has a reported experimental solubility of 0.6 µg/mL . While an experimental solubility value for the ortho isomer is not publicly available, computational fragment-based prediction (Joback method) estimates a logP of approximately 1.48 and water solubility of ~82,800 mg/L for the ortho isomer, although this prediction likely overestimates absolute solubility and should be interpreted as a relative trend [1]. The practical implication is that the ortho isomer may offer superior handling in aqueous assay formats compared to the para isomer.

Solubility Drug Discovery Bioavailability

Ortho vs. Meta Isomer: Steric Influence on N-3 Side Chain Conformation and Predicted Target Engagement

The ortho-tolyloxy substituent restricts rotation around the O–CH2 bond more severely than the meta-tolyloxy isomer (CAS 638142-05-9), resulting in a narrower conformational ensemble for the terminal aryl ring. In a 3D-pharmacophore model developed for sigma-2 receptor ligands based on 19 benzoxazolone derivatives, the spatial orientation of the N-3 substituent was identified as a critical feature for sigma-1/sigma-2 selectivity, with the pharmacophore hypothesis requiring five specific features including a positive ionizable center and hydrophobic aromatic regions [1]. The ortho-methyl group forces the phenoxy ring into a more perpendicular orientation relative to the ethyl linker, which may preferentially satisfy the steric constraints of one receptor subtype over the other. Direct comparative binding data for the ortho vs. meta pair are not publicly available; however, the pharmacophore model provides a mechanistic basis for expecting differential selectivity [1].

Conformational Analysis SAR Sigma Receptor

Ethyl Linker vs. Propyl Linker: Molecular Weight and Lipophilicity Differentiation for Membrane Permeability Profiling

The target compound features a two-carbon (ethyl) linker between the benzoxazolone N-3 and the ether oxygen, whereas the analog 5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one (CAS 638142-22-0) contains a three-carbon (propyl) linker. This single methylene difference results in a molecular weight increase from 283.32 to 297.3 g/mol (+4.9%) and a predicted logP increase of approximately 0.5 units (estimated by the Hansch-Leo fragmental constant for –CH2–: π = +0.5) [1][2]. In benzoxazol-2-one series patented as lipase/phospholipase inhibitors, linker length between the benzoxazolone core and the terminal aryl group was found to be a key variable, with specific alkylene chain lengths (C1–C4) claimed to optimize enzyme inhibition [3]. The shorter ethyl linker of the target compound yields a more compact molecular shape and lower lipophilicity, which may be advantageous for central nervous system penetration (lower MW, lower logP) or disadvantageous for binding to deep hydrophobic pockets, depending on the target.

Linker Optimization Lipophilicity Permeability

Vendor-Specification Purity: 95%+ Minimum Assay from Chemenu with Batch-Specific COA Availability

The target compound is offered at a minimum purity of 95%+ by Chemenu (Catalog No. CM896967), with the option to request a Certificate of Analysis (COA) for batch-specific verification . The Aladdin brand (via Wanvibio, product M988142) also supplies the compound in graduated pack sizes (1 mg to 50 mg) with pricing ranging from ¥2,512.90 (1 mg) to ¥5,207.90 (50 mg), though a specific purity specification is not prominently displayed on the listing . In comparison, the para isomer (CAS 724437-52-9) and propyl-linker analog (CAS 638142-22-0) are listed by multiple suppliers but with similarly generic purity claims, typically ≥95% or unstated [1]. The critical procurement consideration is not merely the nominal purity but the availability of batch-resolved analytical data (HPLC, NMR) that can confirm the absence of regioisomeric contamination (e.g., para or meta isomer cross-contamination from synthesis).

Chemical Purity Quality Control Procurement

Important Caveat: Severe Scarcity of Publicly Available Direct Comparative Biological Data

An exhaustive search of PubMed, BindingDB, ChEMBL, Google Patents, and major vendor databases (conducted April 2026) failed to identify any publication or dataset reporting direct, quantitative head-to-head comparison of the biological activity, pharmacokinetic profile, or toxicity of 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one (CAS 638136-12-6) against its para (CAS 724437-52-9) or meta (CAS 638142-05-9) isomers, or against the propyl-linker analog (CAS 638142-22-0). No IC50, Ki, EC50, or in vivo data for the target compound were found in peer-reviewed literature or curated bioactivity databases such as ChEMBL or BindingDB as of the search date [1][2]. Consequently, all differential claims in this guide are based on structural reasoning, computational predictions, class-level SAR inference from related benzoxazolone series, or vendor-specification data. Users should treat these as hypotheses requiring experimental validation rather than as established differentiation. This transparency is essential for informed procurement decisions.

Data Gap Research Limitation Evidence Strength

Application Scenarios for 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one (CAS 638136-12-6)


Regioisomeric Probe in Sigma-1/Sigma-2 Receptor Selectivity Studies

Based on the established 3D-pharmacophore model for sigma-2 receptors derived from 19 benzoxazolone derivatives, the ortho-tolyloxy conformation offers a distinct spatial arrangement of the terminal aromatic ring that can serve as a probe for sigma-1 vs. sigma-2 selectivity profiling [1]. Researchers comparing the ortho, meta, and para isomers in a binding panel can map the steric tolerance of each sigma subtype, generating SAR data that refines the pharmacophore model.

Linker-Length SAR in Lipase/Phospholipase Inhibitor Programs

The ethyl linker of CAS 638136-12-6 differentiates it from propyl-linker variants within the same chemotype claimed in the Sanofi-Aventis patent family on benzoxazol-2-one lipase/phospholipase inhibitors [2]. Side-by-side testing of the ethyl- and propyl-linker compounds against hormone-sensitive lipase (HSL) or endothelial lipase (EL) can elucidate the optimal chain length for enzyme inhibition, a parameter explicitly highlighted in the patent claims covering (C1-C4)-alkylene linkers.

Physicochemical Property Benchmarking for Library Design

With its ortho-methyl substitution and ethyl linker, this compound occupies a specific position in the property space (predicted logP ~1.48, MW 283.32) that can serve as a benchmarking point for computational library design [3]. Its predicted solubility advantage over the para isomer (experimental solubility 0.6 µg/mL for para) makes it a candidate for inclusion in fragment-based or diversity-oriented screening libraries where aqueous solubility is a selection criterion .

Synthetic Intermediate for Further Functionalization

The benzoxazolone core with a 5-methyl substituent is amenable to electrophilic aromatic substitution at the 6-position, while the ortho-tolyloxy-ethyl side chain can be modified via ether cleavage or aryl functionalization. As supplied at ≥95% purity by Chemenu (Catalog CM896967), the compound is suitable as a starting material for generating a focused library of derivatives for kinase or GPCR screening, particularly in programs targeting P2X3, D2, 5-HT1A, or Axl/Mer kinases where benzoxazolone scaffolds have demonstrated activity [4].

Quote Request

Request a Quote for 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.